(R)-JNJ-31020028

Description

Properties

IUPAC Name |

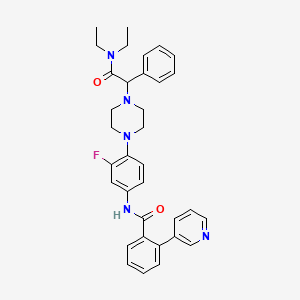

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUNRYUVDVWTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094873-14-9 | |

| Record name | JNJ-31020028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-31020028 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (R)-JNJ-31020028

Introduction: (R)-JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that while some other compounds from Janssen (designated by "JNJ") are histamine (B1213489) receptor antagonists, JNJ-31020028 specifically targets the NPY Y2 receptor.[5][6][7]

Core Mechanism of Action: Neuropeptide Y Y2 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the Neuropeptide Y Y2 receptor.[1][2][8] NPY receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous peptide ligands Neuropeptide Y (NPY) and Peptide YY (PYY). The Y2 receptor, in particular, is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

By binding to the Y2 receptor, this compound blocks the binding of endogenous agonists like NPY and PYY, thereby inhibiting the downstream signaling cascade. This antagonistic activity has been demonstrated to modulate various physiological processes, including neurotransmitter release.[1][2]

Quantitative Pharmacological Data

The binding affinity and functional antagonism of JNJ-31020028 have been characterized across different species. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of JNJ-31020028 for NPY Y2 Receptors

| Species | Receptor | pIC50 (± SEM) |

| Human | Y2 | 8.07 (± 0.05)[2][8] |

| Rat | Y2 | 8.22 (± 0.06)[2][8] |

| Mouse | Y2 | 8.21[4] |

Table 2: Functional Antagonism of JNJ-31020028

| Assay | Species | Parameter | Value (± SEM) |

| PYY-stimulated Calcium Response | Human (KAN-Ts cells) | pKB | 8.04 (± 0.13)[2] |

Table 3: Selectivity of JNJ-31020028

| Receptor Subtype | Selectivity |

| Human Y1, Y4, Y5 | >100-fold selective for Y2[2][4][8] |

Table 4: In Vivo Receptor Occupancy

| Species | Dose (subcutaneous) | Receptor Occupancy |

| Rat | 10 mg/kg | ~90%[1][2] |

Signaling Pathway of the NPY Y2 Receptor and the Action of JNJ-31020028

The following diagram illustrates the canonical signaling pathway of the Gi-coupled NPY Y2 receptor and the inhibitory effect of JNJ-31020028.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

(R)-JNJ-31020028: A Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (R)-JNJ-31020028, a potent, selective, and brain-penetrant small-molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. It details the compound's binding affinity, functional antagonism, and pharmacokinetic profile. Included are detailed experimental protocols for key in vitro assays and visualizations of the NPY Y2 signaling pathway and associated experimental workflows to facilitate its application in preclinical research.

Introduction to this compound

The Neuropeptide Y (NPY) system, comprising NPY and its related peptides (Peptide YY, PYY) and receptors (Y1, Y2, Y4, Y5), is a critical regulator of diverse physiological processes, including appetite, anxiety, and synaptic transmission.[1] The NPY Y2 receptor, a G-protein coupled receptor (GPCR) of the Gi/o family, is predominantly located on presynaptic neurons, where it acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters.[1][2] The lack of potent, selective, and brain-penetrant Y2 antagonists has historically hindered the in vivo study of this receptor's function.[3]

This compound, with the chemical name N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide, emerged as a novel research tool to address this gap.[3][4] It is the R-isomer of a racemic mixture, demonstrating high affinity and selectivity for the Y2 receptor.[5][6] Its ability to cross the blood-brain barrier allows for systemic administration in in vivo studies, making it a valuable tool for elucidating the central and peripheral roles of the NPY Y2 receptor.[6][7][8]

Core Pharmacological Profile

The pharmacological activity of this compound has been characterized through extensive in vitro binding and functional assays.

In Vitro Binding Affinity and Selectivity

This compound binds to the Y2 receptor with high affinity across multiple species and exhibits substantial selectivity over other NPY receptor subtypes.[3][9] Its selectivity was further confirmed against a broad panel of other receptors, transporters, and kinases, where no significant off-target activity was observed.[6][10]

| Target | Species | Affinity Metric | Value | Reference |

| NPY Y2 Receptor | Human | pIC50 | 8.07 ± 0.05 | [3][10] |

| NPY Y2 Receptor | Human | IC50 | 6 nM | [6] |

| NPY Y2 Receptor | Rat | pIC50 | 8.22 ± 0.06 | [3][10] |

| NPY Y2 Receptor | Mouse | pIC50 | 8.21 | [9] |

| NPY Y1, Y4, Y5 Receptors | Human | Selectivity | >100-fold vs. Y2 | [3][10] |

| Off-Target Panel (50 receptors, ion channels, transporters) | - | % Inhibition @ 10µM | <50% | [6][10] |

| Kinase Panel (65 kinases) | - | Inhibition @ 10µM | No significant inhibition | [6][10] |

Functional Antagonist Activity

Functional assays confirm that this compound acts as a competitive antagonist at the Y2 receptor, effectively blocking the signaling cascade initiated by endogenous agonists like Peptide YY (PYY).[3][4]

| Assay Type | System | Antagonism Metric | Value | Reference |

| Calcium Mobilization | KAN-Ts cells with Gqi5 chimera | pKB | 8.04 ± 0.13 | [3][4] |

| Rat Vas Deferens Bioassay | Rat Tissue | - | Confirmed Antagonist Activity | [3] |

Pharmacokinetic Properties

Pharmacokinetic studies in rats have defined the bioavailability, distribution, and elimination profile of this compound. The compound displays poor oral bioavailability but is fully bioavailable following subcutaneous administration, which is the preferred route for in vivo experiments.[6][10] Its ability to penetrate the brain and occupy Y2 receptors is a key feature for central nervous system studies.[3][6]

| Parameter | Route | Dose (Rats) | Value | Reference |

| Oral Bioavailability | p.o. | 10 mg/kg | 6% | [6][10] |

| Subcutaneous Bioavailability | s.c. | 10 mg/kg | 100% | [6][10] |

| Cmax | s.c. | 10 mg/kg | 4.35 µM | [9][10] |

| Tmax | s.c. | 10 mg/kg | 0.5 hours | [9] |

| Half-life (t1/2) | s.c. | - | 0.83 hours | [9][10] |

| AUCinf | s.c. | 10 mg/kg | 7.91 h·µM | [9] |

| Brain Receptor Occupancy | s.c. | 10 mg/kg | ~90% | [3][6] |

| Brain Receptor Occupancy ED50 | s.c. | - | 1.6 mg/kg | [6] |

Key Experimental Methodologies

The following protocols describe the core assays used to characterize this compound.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[11][12]

Objective: To determine the pIC50/Ki of this compound at the NPY Y2 receptor.

Materials:

-

Receptor Source: Membranes from KAN-Ts cells expressing human Y2 receptors or from rat hippocampus tissue.[3][4]

-

Radioligand: [125I]Peptide YY ([125I]PYY) at a fixed concentration near its Kd.[6][13]

-

Test Compound: this compound at 10-12 concentrations over a 5-log unit range.[11]

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[14]

-

Scintillation Counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[14]

-

Assay Incubation: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), [125I]PYY, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled NPY).[14]

-

Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[14]

-

Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filter plate, separating receptor-bound from free radioligand.[14][15]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[14]

-

Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[14]

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[14]

Functional Antagonism Assay (Calcium Flux)

This assay determines a compound's functional antagonist potency by measuring its ability to block agonist-induced intracellular calcium mobilization. Since the native Y2 receptor is Gi-coupled and does not signal via calcium, this assay utilizes cells co-expressing a chimeric G-protein (Gqi5) that redirects the Gi signal to the Gq pathway, resulting in a measurable calcium release.[3][4]

Objective: To determine the pKB of this compound.

Materials:

-

Cell Line: KAN-Ts cells stably expressing the human Y2 receptor and a chimeric G-protein Gqi5.[3][4]

-

Agonist: Peptide YY (PYY).[3]

-

Test Compound: this compound at various concentrations.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent.

-

Fluorescence Plate Reader: Equipped for kinetic reading (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed the engineered KAN-Ts cells into 96-well or 384-well microplates and culture overnight.

-

Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

-

Compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.

-

Agonist Stimulation & Measurement: Place the plate in a fluorescence reader. Initiate reading to establish a baseline fluorescence. Inject a fixed concentration of the agonist (PYY) into the wells.

-

Data Acquisition: Continue to measure fluorescence kinetically to capture the PYY-induced calcium transient.

-

Data Analysis: The antagonist effect is seen as a concentration-dependent inhibition of the PYY-induced fluorescence signal. Construct dose-response curves for PYY in the presence of different concentrations of this compound. Use the Schild regression analysis to calculate the pA2 or pKB value, which quantifies the antagonist's potency.[16]

Mechanisms and Workflows

Visualizing the underlying biological and experimental processes is crucial for understanding the context of this compound's function.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a canonical Gi-coupled receptor. Its activation by endogenous ligands like NPY and PYY inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[2][17] this compound acts as a neutral antagonist, binding to the receptor and preventing agonist-mediated activation.[18]

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the key experimental protocols.

Conclusion

This compound is a well-characterized, high-affinity, and selective NPY Y2 receptor antagonist. Its favorable pharmacokinetic profile, particularly its brain penetrance and high subcutaneous bioavailability, makes it a superior tool for in vivo investigations compared to earlier peptidomimetic antagonists.[4][7] The comprehensive data and detailed protocols provided in this guide serve to enable researchers to effectively utilize this compound for exploring the complex roles of the NPY Y2 receptor in health and disease.

References

- 1. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 2. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

- 3. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a selective Y2R antagonist, JNJ-31020028, on nicotine abstinence-related social anxiety-like behavior, neuropeptide Y and corticotropin releasing factor mRNA levels in the novelty-seeking phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling JNJ-31020028: A Comprehensive Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist

For Immediate Release

San Diego, CA – December 15, 2025 – This whitepaper provides an in-depth technical overview of JNJ-31020028, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The full chemical name of this compound is N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide . This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's pharmacological profile, experimental methodologies, and its interaction with the NPY Y2 signaling pathway.

Introduction to JNJ-31020028

JNJ-31020028 is a small molecule that has been identified as a high-affinity and selective antagonist for the Neuropeptide Y Y2 receptor, a G-protein coupled receptor implicated in a variety of physiological processes. Its ability to penetrate the brain allows for the investigation of the central nervous system effects of Y2 receptor modulation.

Quantitative Pharmacological Data

The pharmacological characteristics of JNJ-31020028 have been quantified through a series of in vitro and in vivo experiments. The data presented below summarizes its binding affinity, functional antagonism, and selectivity.

| Parameter | Species | Value | Reference |

| Binding Affinity (pIC50) | Human Y2 Receptor | 8.07 ± 0.05 | [1] |

| Rat Y2 Receptor | 8.22 ± 0.06 | [1] | |

| Mouse Y2 Receptor | 8.21 | ||

| Functional Antagonism (pKB) | Human Y2 Receptor | 8.04 ± 0.13 | [1] |

| Selectivity | Human Y1, Y4, Y5 Receptors | >100-fold vs. Y2 | [1] |

Core Experimental Protocols

Detailed methodologies for the key experiments used to characterize JNJ-31020028 are provided below. These protocols are essential for the replication and validation of the presented findings.

Radioligand Binding Affinity Assay

This assay determines the affinity of JNJ-31020028 for the Y2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the pIC50 of JNJ-31020028 at the human and rat Y2 receptors.

Materials:

-

KAN-Ts cells (expressing human Y2 receptors) or rat hippocampus tissue

-

[¹²⁵I]-Peptide YY (PYY) as the radioligand

-

JNJ-31020028

-

Binding buffer (specific composition required)

-

Scintillation counter

Protocol:

-

Prepare cell membranes from KAN-Ts cells or rat hippocampus tissue.

-

Incubate the membranes with a fixed concentration of [¹²⁵I]-PYY and varying concentrations of JNJ-31020028.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the concentration of JNJ-31020028 that inhibits 50% of the specific binding of [¹²⁵I]-PYY (IC50).

-

Convert the IC50 value to a pIC50 value.

Functional Calcium Mobilization Assay

This assay assesses the antagonist activity of JNJ-31020028 by measuring its ability to inhibit the functional response (calcium release) induced by a Y2 receptor agonist.

Objective: To determine the pKB of JNJ-31020028.

Materials:

-

KAN-Ts cells co-expressing the human Y2 receptor and a chimeric G-protein Gqi5.

-

Peptide YY (PYY) as the agonist.

-

JNJ-31020028

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Fluorometric Imaging Plate Reader (FLIPR)

Protocol:

-

Culture KAN-Ts cells in 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of JNJ-31020028.

-

Stimulate the cells with a fixed concentration of PYY.

-

Measure the resulting change in intracellular calcium concentration using a FLIPR.

-

Determine the concentration of JNJ-31020028 that produces a rightward shift in the PYY concentration-response curve.

-

Calculate the pKB value from the Schild analysis.

Ex Vivo Receptor Autoradiography

This technique is used to determine the in vivo occupancy of Y2 receptors by JNJ-31020028 in the brain.

Objective: To quantify the percentage of Y2 receptor occupancy in the rat brain following systemic administration of JNJ-31020028.

Materials:

-

Rats

-

JNJ-31020028

-

Radiolabeled Y2 receptor ligand (e.g., [¹²⁵I]-PYY)

-

Cryostat

-

Phosphor imaging system

Protocol:

-

Administer JNJ-31020028 to rats via subcutaneous injection.

-

At a designated time point, sacrifice the animals and rapidly remove the brains.

-

Freeze the brains and prepare thin coronal sections using a cryostat.

-

Incubate the brain sections with a saturating concentration of the radiolabeled Y2 receptor ligand.

-

Wash the sections to remove unbound radioligand.

-

Expose the sections to a phosphor imaging plate.

-

Quantify the density of radioligand binding in specific brain regions and compare it to vehicle-treated animals to determine receptor occupancy.

In Vivo Microdialysis

This procedure measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing insight into the neurochemical effects of JNJ-31020028.

Objective: To measure the effect of JNJ-31020028 on norepinephrine (B1679862) release in the rat hypothalamus.

Materials:

-

Rats

-

JNJ-31020028

-

Microdialysis probes

-

Stereotaxic apparatus

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Protocol:

-

Surgically implant a microdialysis guide cannula into the hypothalamus of the rat using a stereotaxic apparatus.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Collect dialysate samples at regular intervals.

-

Administer JNJ-31020028.

-

Continue collecting dialysate samples.

-

Analyze the concentration of norepinephrine in the dialysate samples using HPLC.

Visualizing Molecular Interactions and Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Conclusion

JNJ-31020028 is a valuable pharmacological tool for investigating the role of the Neuropeptide Y Y2 receptor in both central and peripheral physiological and pathological processes. Its high affinity, selectivity, and brain penetrance make it a suitable candidate for a wide range of preclinical studies. The detailed protocols and compiled data within this guide are intended to facilitate further research and understanding of the NPY system and the therapeutic potential of Y2 receptor antagonism.

References

In-Depth Technical Guide: (R)-JNJ-31020028 Binding Affinity for the Human Y2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (R)-JNJ-31020028, a selective antagonist for the human Neuropeptide Y (NPY) Y2 receptor. This document details the compound's binding affinity, the experimental methodologies used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits high affinity and selectivity for the human Y2 receptor. The following tables summarize the key quantitative data derived from various in vitro studies.

Table 1: Binding Affinity of this compound for the Human Y2 Receptor

| Parameter | Value | Description |

| pIC50 | 8.07 | The negative logarithm of the half maximal inhibitory concentration, indicating the potency of the antagonist in inhibiting radioligand binding. |

| IC50 | 8.51 nM | The concentration of this compound that inhibits 50% of the specific binding of a radioligand to the Y2 receptor. |

| pKb | 8.04 | The negative logarithm of the equilibrium dissociation constant of the antagonist, determined from functional assays. This value represents the affinity of the antagonist for the receptor in a functional context. |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Selectivity vs. Human Y2 |

| Human Y1 | >100-fold |

| Human Y4 | >100-fold |

| Human Y5 | >100-fold |

This high selectivity indicates that this compound is a specific tool for studying the physiological and pathological roles of the Y2 receptor with minimal off-target effects on other NPY receptor subtypes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and functional antagonism of this compound at the human Y2 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the human Y2 receptor.

Objective: To determine the IC50 value of this compound for the human Y2 receptor.

Materials:

-

Receptor Source: Membranes from a stable cell line expressing the recombinant human Y2 receptor (e.g., KAN-Ts cells).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), a high-affinity radioligand for the Y2 receptor.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled Y2 receptor agonist or antagonist (e.g., unlabeled PYY or BIIE0246).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the human Y2 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A serial dilution of this compound. For total binding wells, add assay buffer instead. For non-specific binding wells, add the non-specific binding control.

-

A fixed concentration of [¹²⁵I]-PYY (typically at or below its Kd value).

-

The membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay Workflow

Calcium Mobilization Assay (Functional Antagonism)

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a Y2 receptor agonist.

Objective: To determine the pKb value of this compound.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the human Y2 receptor and coupled to the Gq signaling pathway (e.g., KAN-Ts cells expressing a chimeric Gqi5 protein).

-

Y2 Receptor Agonist: Peptide YY (PYY) or another selective Y2 agonist.

-

Test Compound: this compound.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR or FlexStation).

Protocol:

-

Cell Culture: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake.

-

Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of this compound to the wells and incubate for a predetermined period to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Use the instrument's injector to add a fixed concentration of the Y2 receptor agonist (typically an EC80 concentration to elicit a robust response) to all wells simultaneously.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist in real-time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis:

-

Determine the agonist-induced calcium response in the presence of different concentrations of this compound.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Fit the data to determine the IC50 of the antagonist.

-

Calculate the pKb value using the Cheng-Prusoff equation or a similar pharmacological model.

-

Calcium Mobilization Assay Workflow

Y2 Receptor Signaling Pathways

The human Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins and can also couple to Gq proteins. This compound, as an antagonist, blocks the activation of these pathways by endogenous ligands like NPY and PYY.

Gi/o-Coupled Signaling Pathway

This is the canonical signaling pathway for the Y2 receptor.

Y2 Receptor Gi/o Signaling Pathway

Pathway Description:

-

Agonist Binding: In the absence of an antagonist, an agonist like NPY or PYY binds to and activates the Y2 receptor.

-

G-protein Activation: The activated Y2 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.

-

Effector Modulation: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn modulates the activity of various downstream effectors, often resulting in the inhibition of neurotransmitter release from presynaptic terminals. This compound prevents this entire cascade by blocking the initial agonist binding.

Gq-Coupled Signaling Pathway

The Y2 receptor can also couple to Gq proteins, leading to an increase in intracellular calcium.

Y2 Receptor Gq Signaling Pathway

Pathway Description:

-

Agonist Binding: An agonist binds to the Y2 receptor.

-

G-protein Activation: The activated receptor activates the Gq protein.

-

Effector Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

PKC Activation: DAG, along with the increased cytosolic Ca²⁺, activates Protein Kinase C (PKC).

-

Downstream Effects: PKC phosphorylates various cellular proteins, leading to a range of downstream cellular responses. The functional antagonism of this compound is quantified by its ability to block this calcium release.

(R)-JNJ-31020028: A Comprehensive Technical Guide to its NPY Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-JNJ-31020028, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The document details the quantitative selectivity data, the experimental protocols used for its determination, and the underlying signaling pathways, offering valuable insights for researchers in neuroscience and drug discovery.

Core Data Presentation: Selectivity Profile of this compound

The selectivity of this compound has been rigorously characterized through a series of in vitro assays. The compound demonstrates high affinity for the NPY Y2 receptor across different species and exhibits a favorable selectivity profile against other human NPY receptor subtypes.

Table 1: Binding Affinity of this compound at NPY Y2 Receptors

| Species | Receptor | pIC50 (Mean ± SEM) |

| Human | Y2 | 8.07 ± 0.05 |

| Rat | Y2 | 8.22 ± 0.06 |

| Mouse | Y2 | 8.21 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity.

Table 2: Selectivity of this compound for Human NPY Receptor Subtypes

| Receptor Subtype | Selectivity vs. Y2 |

| Y1 | >100-fold |

| Y4 | >100-fold |

| Y5 | >100-fold |

Furthermore, this compound has been profiled against a broad panel of off-target proteins to assess its specificity. In a screening of 50 other receptors, ion channels, and transporters, as well as a panel of 65 kinases, this compound showed no significant activity at concentrations up to 10 µM.[1]

Experimental Protocols

The determination of the selectivity profile of this compound involved several key experimental methodologies, primarily radioligand binding assays and functional cell-based assays.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of this compound to various NPY receptor subtypes.

-

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from NPY receptors.

-

General Protocol:

-

Membrane Preparation: Cell membranes were prepared from cell lines recombinantly expressing the human NPY receptor subtypes (Y1, Y2, Y4, Y5) or from tissues known to endogenously express the receptors (e.g., rat hippocampus for Y2).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) was used as the radioligand for the Y2 receptor binding assays.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin was used.

-

Incubation: A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The pIC50 values were then calculated.

-

Functional Antagonism Assays (Calcium Flux)

Functional assays were performed to confirm that the binding of this compound to the Y2 receptor translates into functional antagonism.

-

Objective: To measure the ability of this compound to inhibit the intracellular calcium mobilization induced by a Y2 receptor agonist.

-

General Protocol:

-

Cell Line: A cell line (e.g., KAN-Ts) stably expressing the human Y2 receptor and a chimeric G-protein (Gqi5) was used. The Gqi5 protein couples the typically Gi-coupled Y2 receptor to the Gq pathway, enabling a measurable calcium response.

-

Calcium Indicator Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Compound Incubation: Cells were pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A Y2 receptor agonist, such as Peptide YY (PYY), was added to stimulate the receptor.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux was quantified, and the pKb value, representing the antagonist dissociation constant, was calculated. For this compound, the pKb was determined to be 8.04.[2]

-

Signaling Pathways and Experimental Workflows

NPY Y2 Receptor Signaling Pathway

NPY Y2 receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G-proteins. Activation of the Y2 receptor by its endogenous ligands, NPY or PYY, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow for Selectivity Profiling

The comprehensive selectivity profiling of a GPCR antagonist like this compound follows a hierarchical approach, starting with primary target engagement and progressively broadening to assess off-target interactions.

Caption: Experimental Workflow for GPCR Antagonist Selectivity Profiling.

References

In Vitro Pharmacological Profile of JNJ-31020028: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of JNJ-31020028, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The data presented herein is compiled from publicly available pharmacological studies. This document details the binding affinity, functional antagonism, and selectivity profile of JNJ-31020028, along with the methodologies employed in these characterizations.

Core Pharmacological Data

The in vitro pharmacological characteristics of JNJ-31020028 have been determined through a series of binding and functional assays. The key quantitative data are summarized in the tables below, providing a clear comparison of its activity across different species and receptor subtypes.

Binding Affinity of JNJ-31020028 for NPY Y2 Receptors

JNJ-31020028 demonstrates high-affinity binding to the NPY Y2 receptor in multiple species. The binding affinity is expressed as the pIC50, which is the negative logarithm of the concentration of the compound that inhibits 50% of the specific binding of a radiolabeled ligand.

| Species | Receptor | Preparation | pIC50 (± SEM) |

| Human | NPY Y2 | KAN-Ts Cell Membranes | 8.07 (± 0.05)[1][2] |

| Rat | NPY Y2 | Rat Hippocampus Membranes | 8.22 (± 0.06)[1][2] |

| Mouse | NPY Y2 | Not Specified | 8.21 |

Functional Antagonism of JNJ-31020028 at the NPY Y2 Receptor

The antagonist activity of JNJ-31020028 was confirmed in functional assays that measure the inhibition of agonist-induced cellular responses. The potency of the antagonist is given by the pKB, which is the negative logarithm of the equilibrium dissociation constant of the antagonist-receptor complex.

| Assay Type | Species | Cellular System | Agonist | pKB (± SEM) |

| Calcium Mobilization | Human | KAN-Ts cells with Gqi5 chimera | Peptide YY (PYY) | 8.04 (± 0.13)[1][2] |

| Isolated Tissue Bioassay | Rat | Vas Deferens | Not Specified | Not Specified |

Selectivity Profile of JNJ-31020028

A critical aspect of the pharmacological profile of a drug candidate is its selectivity for the intended target over other related receptors. JNJ-31020028 exhibits a high degree of selectivity for the NPY Y2 receptor over other NPY receptor subtypes.

| Receptor Subtype | Species | Selectivity vs. Y2 |

| NPY Y1 | Human | >100-fold[1][2] |

| NPY Y4 | Human | >100-fold[1][2] |

| NPY Y5 | Human | >100-fold[1][2] |

Furthermore, to assess its broader selectivity, JNJ-31020028 was screened against a panel of 50 different receptors, ion channels, and transporters at a concentration of 10 µM. In these assays, JNJ-31020028 showed no significant affinity (<50% inhibition). Additionally, it was tested against a panel of 65 kinases and was found to be inactive.

Experimental Methodologies

The following sections provide detailed descriptions of the key experimental protocols used to characterize JNJ-31020028 in vitro.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of JNJ-31020028 for the NPY Y2 receptor. The principle of this assay is the competitive displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

1. Membrane Preparation:

-

Human NPY Y2 Receptors: Membranes were prepared from KAN-Ts cells, a cell line endogenously expressing the human NPY Y2 receptor.

-

Rat NPY Y2 Receptors: Membranes were prepared from the hippocampus of rats, a brain region with high expression of the NPY Y2 receptor.

2. Assay Protocol:

-

Membrane preparations were incubated with a fixed concentration of the radioligand, [125I]Peptide YY ([125I]PYY).

-

Increasing concentrations of JNJ-31020028 were added to competitively inhibit the binding of [125I]PYY.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled NPY receptor agonist.

-

After incubation to equilibrium, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, corresponding to the bound radioligand, was quantified using a gamma counter.

-

The IC50 values were determined by non-linear regression analysis of the competition curves and subsequently converted to pIC50 values.

PYY-Stimulated Calcium Mobilization Assay

This functional assay was used to determine the antagonist potency of JNJ-31020028. The NPY Y2 receptor is natively coupled to a Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase. To facilitate a measurable readout, the KAN-Ts cells used in this assay were engineered to express a chimeric G-protein, Gqi5. This chimeric protein redirects the Y2 receptor signaling to the Gq pathway, resulting in an increase in intracellular calcium upon receptor activation by an agonist.

1. Cell Culture and Dye Loading:

-

KAN-Ts cells expressing the human NPY Y2 receptor and the Gqi5 chimeric protein were cultured to an appropriate density.

-

The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Assay Protocol:

-

The dye-loaded cells were pre-incubated with varying concentrations of JNJ-31020028 or vehicle.

-

The cells were then stimulated with a fixed concentration of the agonist, Peptide YY (PYY).

-

The change in intracellular calcium concentration was measured as a change in fluorescence intensity using a fluorescence plate reader.

3. Data Analysis:

-

The inhibitory effect of JNJ-31020028 was quantified by measuring the reduction in the PYY-stimulated calcium response.

-

The Schild regression analysis was used to determine the pKB value, a measure of the antagonist's potency.

Rat Vas Deferens Bioassay

This ex vivo assay provides a functional measure of NPY Y2 receptor antagonism in a native tissue environment. The rat vas deferens is a classic pharmacological preparation where presynaptic NPY Y2 receptors modulate neurotransmitter release and smooth muscle contraction.

1. Tissue Preparation:

-

The vas deferens was isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

2. Assay Protocol:

-

The tissue was subjected to electrical field stimulation to elicit contractile responses.

-

The agonist, likely an NPY Y2 receptor-selective agonist, was added to inhibit the electrically-induced contractions.

-

JNJ-31020028 was then added to the bath to assess its ability to reverse the agonist-induced inhibition of contractions.

3. Data Analysis:

-

The antagonist effect of JNJ-31020028 was quantified by the rightward shift it produced in the concentration-response curve of the agonist.

Signaling Pathway

JNJ-31020028 acts as a competitive antagonist at the NPY Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of the Y2 receptor by endogenous ligands like NPY and PYY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. JNJ-31020028 blocks this signaling cascade by preventing the binding of these agonists to the receptor.

References

An In-depth Technical Guide on the Brain Penetrability of (R)-JNJ-31020028

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrability of (R)-JNJ-31020028, a high-affinity, selective neuropeptide Y (NPY) Y2 receptor antagonist. The information is compiled from preclinical studies and is intended to inform researchers and professionals in the field of drug development.

This compound has been identified as a brain-penetrant compound, a critical characteristic for therapeutic agents targeting central nervous system (CNS) disorders.[1][2][3][4] Its ability to cross the blood-brain barrier allows for direct engagement with Y2 receptors in the brain, which are implicated in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinity, pharmacokinetic properties, and in vivo target engagement of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | pIC50 | Selectivity |

| Y2 | Human | 8.07[1][2] | >100-fold vs. Y1, Y4, Y5[1] |

| Y2 | Rat | 8.22[1][2] | - |

| Y2 | Mouse | 8.21[1] | - |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, s.c.)

| Parameter | Value | Unit |

| Cmax | 4.35[1] | µM |

| Tmax | 0.5[1] | hours |

| t1/2 | 0.83[1] | hours |

| AUCinf | 7.91[1] | h*µM |

Table 3: In Vivo Brain Receptor Occupancy of JNJ-31020028 in Rats (s.c.)

| Dose (mg/kg) | Receptor Occupancy (%) | Brain Region |

| 10 | ~90 | Y2 receptors |

It is important to note that while direct brain-to-plasma ratio (Kp or Kp,uu) data is not explicitly available in the reviewed literature, the high receptor occupancy in the brain strongly indicates significant CNS penetration.

Experimental Protocols

Detailed methodologies for the key experiments that established the brain penetrability and central activity of this compound are outlined below. These protocols are based on standard preclinical neuroscience techniques.

This experiment aimed to determine the extent to which this compound binds to its target, the Y2 receptor, in the brain after systemic administration.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: this compound was administered subcutaneously (s.c.) at varying doses.

-

Tissue Collection: At a designated time point post-administration, animals were euthanized, and their brains were rapidly removed and frozen.

-

Cryosectioning: The frozen brains were sectioned into thin slices (typically 10-20 µm) using a cryostat.

-

Radioligand Binding: The brain sections were incubated with a solution containing a radiolabeled Y2 receptor ligand (e.g., ¹²⁵I-PYY). This allows for the visualization and quantification of Y2 receptors.

-

Washing and Drying: Sections were washed to remove any unbound radioligand and then dried.

-

Imaging: The sections were exposed to a phosphor imaging screen or autoradiographic film to detect the radioactive signal.

-

Data Analysis: The density of the signal in specific brain regions was quantified and compared between vehicle-treated and drug-treated animals to calculate the percentage of receptor occupancy.

This experiment was conducted to assess the functional consequence of Y2 receptor antagonism in the brain, specifically its effect on neurotransmitter release.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: A guide cannula was stereotaxically implanted into the hypothalamus of the rats. Animals were allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe was inserted through the guide cannula into the hypothalamus.

-

Perfusion: The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Dialysate Collection: The perfusate (dialysate), now containing neurotransmitters and other molecules from the extracellular space of the hypothalamus, was collected at regular intervals.

-

Drug Administration: this compound was administered s.c.

-

Neurotransmitter Analysis: The collected dialysate samples were analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentration of norepinephrine (B1679862).

-

Data Analysis: Norepinephrine levels in the dialysate were compared before and after drug administration to determine the effect of this compound on its release.

Signaling Pathway

This compound acts as an antagonist at the presynaptic NPY Y2 autoreceptor. By blocking this receptor, it disinhibits the negative feedback loop that normally suppresses norepinephrine release. This leads to an increase in the synaptic concentration of norepinephrine.

References

- 1. Selective and brain penetrant neuropeptide y y2 receptor antagonists discovered by whole-cell high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]

Pharmacokinetics of (R)-JNJ-31020028 in Rats: A Technical Overview

This guide provides an in-depth analysis of the pharmacokinetic profile of (R)-JNJ-31020028, a selective and brain-penetrant neuropeptide Y (NPY) Y2 receptor antagonist, with a focus on studies conducted in rat models. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of JNJ-31020028 have been determined in rats following oral, intravenous, and subcutaneous administration. The compound exhibits poor oral bioavailability but is highly bioavailable when administered subcutaneously.[4][5]

Table 1: Pharmacokinetic Parameters of JNJ-31020028 in Rats

| Parameter | Value | Route of Administration | Dose | Reference |

| Oral Bioavailability | 6% | Oral | 10 mg/kg | [4][5] |

| Subcutaneous Bioavailability | 100% | Subcutaneous | 10 mg/kg | [4][5] |

| Cmax | 4.35 µM | Subcutaneous | 10 mg/kg | [4][6] |

| Tmax | 0.5 hours | Subcutaneous | 10 mg/kg | [6] |

| AUCinf | 7.91 h·µM | Subcutaneous | 10 mg/kg | [6] |

| Half-life (t1/2) | 0.83 hours | Subcutaneous | 10 mg/kg | [5][6] |

Experimental Protocols

A variety of in vitro and in vivo experimental models have been employed to characterize the pharmacological and pharmacokinetic properties of JNJ-31020028 in rats.

Table 2: Summary of Experimental Designs

| Experiment Type | Animal Model | Key Methodologies | Purpose | Reference |

| In Vitro Receptor Binding | - | Inhibition of PYY binding in rat hippocampus preparations. | To determine the binding affinity for the rat Y2 receptor. | [5][7] |

| In Vitro Functional Assay | Rat Vas Deferens | Measurement of inhibition of NPY(13-36)-induced decreases in twitch contraction amplitude. | To assess the antagonist activity at the Y2 receptor. | [8] |

| Ex Vivo Receptor Occupancy | Sprague-Dawley Rats | Autoradiography following subcutaneous administration. | To determine the extent of Y2 receptor binding in the brain after systemic administration. | [5][7] |

| In Vivo Microdialysis | Rats | Measurement of norepinephrine (B1679862) release in the hypothalamus. | To investigate the in vivo functional consequences of Y2 receptor antagonism. | [5][7] |

| Behavioral Studies | Olfactory Bulbectomized (OBX) Rats | Forced swim test, grooming behavior analysis. | To evaluate antidepressant-like effects. | [1][6] |

| Anxiety Models | Male Sprague-Dawley and Wistar Rats | Elevated plus-maze following alcohol withdrawal. | To assess anxiolytic-like properties. | [2] |

| Pharmacokinetic Studies | Rats | Administration via oral, intravenous, and subcutaneous routes with subsequent plasma concentration analysis. | To determine key pharmacokinetic parameters. | [4] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Mechanism of Action: NPY Y2 Receptor Antagonism

This compound acts as an antagonist at the Neuropeptide Y (NPY) Y2 receptor. The Y2 receptor is a presynaptic autoreceptor that, when activated by NPY, inhibits the release of neurotransmitters such as norepinephrine.[5][7] By blocking this receptor, this compound prevents this negative feedback, leading to an increase in neurotransmitter release.

Caption: Signaling pathway of this compound at the NPY Y2 receptor.

General Workflow for In Vivo Pharmacokinetic Studies in Rats

The following diagram illustrates a generalized workflow for conducting in vivo pharmacokinetic studies of this compound in a rat model.

Caption: Generalized experimental workflow for pharmacokinetic studies.

References

- 1. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel, selective, brain-penetrant neuropeptide Y Y2 receptor antagonist, JNJ-31020028, tested in animal models of alcohol consumption, relapse, and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interpriseusa.com [interpriseusa.com]

The Antidepressant-like Potential of JNJ-31020028: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant-like effects of JNJ-31020028, a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. This document synthesizes key findings on its mechanism of action, pharmacological profile, and efficacy in established animal models of depression, presenting the data in a structured and accessible format for researchers in the field of neuroscience and drug development.

Core Mechanism of Action: Targeting the Neuropeptide Y Y2 Receptor

JNJ-31020028 exerts its effects by selectively blocking the NPY Y2 receptor.[1] Y2 receptors are primarily located presynaptically and function as autoreceptors, inhibiting the release of NPY and other neurotransmitters. By antagonizing these receptors, JNJ-31020028 is hypothesized to disinhibit the release of neurotransmitters such as norepinephrine (B1679862), which are implicated in the pathophysiology of depression.[2] This targeted approach offers a novel mechanism for potential antidepressant therapies.

Quantitative Pharmacological Profile

The following tables summarize the key in vitro and in vivo pharmacological parameters of JNJ-31020028, demonstrating its high affinity, selectivity, and brain penetrance.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Target | Species | Assay | Value | Reference |

| Y2 Receptor | Human | pIC50 | 8.07 ± 0.05 | [2] |

| Y2 Receptor | Rat | pIC50 | 8.22 ± 0.06 | [2] |

| Y2 Receptor | Mouse | pIC50 | 8.21 | [3] |

| Y1, Y4, Y5 Receptors | Human | Selectivity | >100-fold vs. Y2 | [2] |

| Y2 Receptor | - | pKB (Functional Antagonism) | 8.04 ± 0.13 | [2] |

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy in Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Bioavailability | Oral | 10 mg/kg | 6% | |

| Bioavailability | Subcutaneous | 10 mg/kg | 100% | |

| Cmax | Subcutaneous | 10 mg/kg | 4.35 µmol/l | |

| T½ | Subcutaneous | 10 mg/kg | 0.83 h | |

| Receptor Occupancy | Subcutaneous | 10 mg/kg | ~90% | [2] |

Signaling Pathways Implicated in the Antidepressant-like Effects

The antidepressant-like effects of JNJ-31020028 are believed to be mediated through the modulation of several downstream signaling pathways upon Y2 receptor blockade.

Further downstream, the blockade of Y2 receptors and subsequent signaling cascades may involve the activation of the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal plasticity and survival. Additionally, there is evidence to suggest an interaction with the NLRP3 inflammasome, a key component of the innate immune system implicated in neuroinflammation and depression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Unveiling the Role of JNJ-31020028 in Norepinephrine Release: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of JNJ-31020028, a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, and its modulatory role in norepinephrine (B1679862) (NE) release. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, offering a detailed look at the compound's mechanism of action, pharmacological profile, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action: Y2 Receptor Antagonism

JNJ-31020028 is a potent and selective antagonist of the NPY Y2 receptor.[1][2][3] The Y2 receptor functions as a presynaptic autoreceptor, and its activation typically inhibits the release of various neurotransmitters, including NPY and norepinephrine. By blocking these autoreceptors, JNJ-31020028 effectively removes this inhibitory feedback loop, leading to an increase in the synaptic concentration of norepinephrine. This mechanism is particularly relevant in the hypothalamus, where NPY and norepinephrine are colocalized and play crucial roles in regulating various physiological processes.[1][2]

Quantitative Pharmacological Profile

The pharmacological characteristics of JNJ-31020028 have been extensively studied across different species. The compound exhibits high binding affinity for the Y2 receptor and demonstrates significant selectivity over other NPY receptor subtypes and a broad panel of other molecular targets.

Table 1: In Vitro Binding Affinity and Functional Antagonism of JNJ-31020028

| Species | Receptor | Assay Type | Value (pIC50 / pKB) | Reference |

| Human | Y2 | Radioligand Binding (PYY inhibition) | 8.07 ± 0.05 | [1][2] |

| Rat | Y2 | Radioligand Binding (PYY inhibition) | 8.22 ± 0.06 | [1][2] |

| Mouse | Y2 | Radioligand Binding | 8.21 | |

| Human | Y2 | Functional Antagonism (Calcium Response) | 8.04 ± 0.13 (pKB) | [1][2] |

JNJ-31020028 has been shown to be over 100-fold selective for the Y2 receptor compared to the Y1, Y4, and Y5 receptor subtypes.[1][2] Furthermore, at concentrations up to 10µM, it displayed no significant affinity for a panel of 50 other receptors, ion channels, and transporters, including the norepinephrine transporter.[4]

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy of JNJ-31020028 in Rats

| Route of Administration | Dose | Bioavailability | Cmax | Tmax | t1/2 | Receptor Occupancy (Y2) | Reference |

| Subcutaneous (s.c.) | 10 mg/kg | 100% | 4.35 µM | 0.5 h | 0.83 h | ~90% | [1][2] |

| Oral (p.o.) | 10 mg/kg | 6% | - | - | - | - |

Modulation of Norepinephrine Release

A key in vivo effect of JNJ-31020028 is the enhancement of norepinephrine release in the hypothalamus. This has been demonstrated through microdialysis studies in rats.

Table 3: Effect of JNJ-31020028 on Hypothalamic Norepinephrine Release in Rats

| Dose (s.c.) | Time to Maximum Effect | Observation | Reference |

| 10 mg/kg | 30 minutes | Significant increase in norepinephrine release | [5] |

| 20 mg/kg | 30 minutes | Significant increase in norepinephrine release | [5] |

Signaling Pathway and Experimental Workflow

The mechanism by which JNJ-31020028 modulates norepinephrine release and the experimental setup to measure this effect can be visualized through the following diagrams.

Experimental Protocols

In Vitro Radioligand Binding Assay

The binding affinity of JNJ-31020028 to the Y2 receptor was determined by its ability to inhibit the binding of a radiolabeled ligand, typically [125I]-Peptide YY (PYY), to cell membranes expressing the receptor.[1][2]

-

Cell Lines: KAN-Ts cells expressing human Y2 receptors and rat hippocampus tissue for rat Y2 receptors.[1][2]

-

Radioligand: [125I]-PYY.

-

Procedure: Cell membranes or tissue homogenates were incubated with a fixed concentration of the radioligand and varying concentrations of JNJ-31020028.

-

Detection: The amount of bound radioactivity was measured using a gamma counter.

-

Analysis: The concentration of JNJ-31020028 that inhibits 50% of the specific binding of the radioligand (IC50) was calculated and then converted to a pIC50 value (-log(IC50)).

In Vitro Functional Antagonism Assay (Calcium Mobilization)

The functional antagonist activity of JNJ-31020028 was assessed by its ability to inhibit the intracellular calcium mobilization induced by a Y2 receptor agonist.[1][2]

-

Cell Line: KAN-Ts cells co-expressing the human Y2 receptor and a chimeric G-protein (Gqi5) that couples the receptor to the phospholipase C pathway.[1][2]

-

Agonist: Peptide YY (PYY).

-

Procedure: Cells were pre-incubated with varying concentrations of JNJ-31020028 before being stimulated with a fixed concentration of PYY.

-

Detection: Changes in intracellular calcium levels were measured using a fluorescent calcium indicator.

-

Analysis: The concentration of JNJ-31020028 that produced a rightward shift in the PYY concentration-response curve was used to calculate the pKB value, a measure of antagonist potency.

In Vivo Microdialysis for Norepinephrine Release

This technique was employed to measure extracellular levels of norepinephrine in the hypothalamus of freely moving rats following the administration of JNJ-31020028.[1]

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats were anesthetized and a guide cannula was stereotaxically implanted, targeting the hypothalamus.

-

Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples were collected at regular intervals before and after subcutaneous administration of JNJ-31020028.

-

Sample Analysis: The concentration of norepinephrine in the dialysate was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Norepinephrine levels post-administration were compared to baseline levels to determine the effect of JNJ-31020028.

Conclusion

JNJ-31020028 is a highly selective and potent NPY Y2 receptor antagonist that effectively increases norepinephrine release in the hypothalamus by blocking presynaptic autoreceptors. Its well-characterized pharmacological profile and demonstrated in vivo efficacy make it a valuable tool for research into the physiological roles of the NPY system and its interaction with noradrenergic pathways. This guide provides a comprehensive overview of the key data and methodologies for scientists and researchers in the field of drug discovery and neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y Y2 Antagonist Treated Ovariectomized Mice Exhibit Greater Bone Mineral Density - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of a selective Y2R antagonist, JNJ-31020028, on nicotine abstinence-related social anxiety-like behavior, neuropeptide Y and corticotropin releasing factor mRNA levels in the novelty-seeking phenotype - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-31020028: A Technical Guide on its Effects on Stress-Induced Corticosterone Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Neuropeptide Y (NPY) Y2 receptor antagonist, JNJ-31020028, and its specific effects on stress-induced corticosterone (B1669441) levels. This document synthesizes findings from preclinical studies to offer a comprehensive resource on the compound's mechanism of action, experimental validation, and potential therapeutic implications in stress-related disorders.

Introduction to JNJ-31020028

JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4][5] It has been characterized with high affinity for both human and rat Y2 receptors (pIC50 = 8.07 and 8.22, respectively) and demonstrates over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).[2][4][5] The primary interest in JNJ-31020028 lies in its ability to modulate the physiological responses to stress, particularly its influence on the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Mechanism of Action: The NPY System and Stress Response

The NPY system is a critical regulator of stress and anxiety. NPY, a 36-amino acid neurotransmitter, exerts its effects through a family of G protein-coupled receptors (Y1, Y2, Y4, Y5). The Y1 and Y2 receptors are of particular importance in the central nervous system's response to stress. While Y1 receptor activation is generally associated with anxiolytic (anxiety-reducing) effects, Y2 receptors often act as autoreceptors, inhibiting the release of NPY and other neurotransmitters like norepinephrine.[6]

Stress triggers the activation of the HPA axis, leading to the release of corticotropin-releasing hormone (CRH) from the hypothalamus. CRH stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to produce and release glucocorticoids, such as corticosterone in rodents.[7]

JNJ-31020028, by blocking the presynaptic Y2 autoreceptors, is hypothesized to enhance NPY signaling. This increased NPY activity is thought to counteract the stress-induced activation of the HPA axis, thereby attenuating the rise in corticosterone levels.

Signaling Pathway Diagram

Effects on Stress-Induced Corticosterone Levels: Quantitative Data

Preclinical studies have consistently demonstrated that JNJ-31020028 effectively blocks the elevation of plasma corticosterone in response to various stressors in animal models.[1][2][8][9] Notably, this effect is observed without altering basal corticosterone levels, suggesting a specific action on the stress-activated HPA axis.[1][2][8][9]

| Experimental Condition | Animal Model | Stressor | JNJ-31020028 Dose (s.c.) | Outcome on Plasma Corticosterone | Reference |

| Non-Stressed | Rat | None | 10 mg/kg, 20 mg/kg | No significant effect on basal levels. | [1][2][8][9] |

| Stressed | Rat | Various Anxiety Models | 10 mg/kg, 20 mg/kg | Significantly blocked stress-induced elevation. | [1][2][8][9] |

| Stressed | Rat | Nicotine (B1678760) Abstinence | 20 mg/kg | Decreased plasma corticosterone levels. | [6] |

Note: Specific quantitative values (e.g., mean ± SEM) are not publicly available in the cited abstracts. The table reflects the qualitative outcomes reported.

Experimental Protocols

The following sections detail representative methodologies for inducing stress and measuring corticosterone levels, based on common practices in preclinical research.

Stress Induction: Restraint Stress Protocol

Restraint stress is a widely used and validated method for inducing a physiological stress response in rodents.

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Animals are housed individually and allowed to acclimate to the facility for at least one week prior to experimentation.

-

Apparatus: A well-ventilated, transparent plastic restraint tube of appropriate size to restrict movement without causing injury.

-

Procedure:

-

Animals are randomly assigned to experimental groups (e.g., Vehicle + No Stress, Vehicle + Stress, JNJ-31020028 + Stress).

-

JNJ-31020028 (e.g., 10 or 20 mg/kg) or vehicle (e.g., 20% 2-hydroxypropyl-beta-cyclodextrin) is administered subcutaneously 30-60 minutes prior to stressor exposure.

-

For the stress condition, rats are placed in the restraint tubes for a period of 30-60 minutes.

-

Control (non-stressed) animals remain in their home cages.

-

Immediately following the restraint period, blood samples are collected for corticosterone analysis.

-

Corticosterone Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common and reliable method for quantifying plasma corticosterone levels.

-

Blood Sample Collection:

-

Blood is collected via tail-nick or from the trunk following decapitation into tubes containing an anticoagulant (e.g., EDTA).

-

Samples are immediately placed on ice.

-

-

Plasma Separation:

-

Blood samples are centrifuged at 3000-4000 rpm for 15 minutes at 4°C.

-

The supernatant (plasma) is carefully collected and stored at -80°C until analysis.

-

-

ELISA Procedure (Representative):

-

A commercial corticosterone ELISA kit is used according to the manufacturer's instructions.

-

Briefly, standards, controls, and plasma samples are added in duplicate to a microplate pre-coated with an anti-corticosterone antibody.

-

A corticosterone-horseradish peroxidase (HRP) conjugate is added, and the plate is incubated. During this time, the corticosterone in the sample competes with the HRP conjugate for binding to the antibody.

-

The plate is washed to remove unbound components.

-

A substrate solution is added, which reacts with the bound HRP to produce a color change.

-

The reaction is stopped, and the optical density is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

The concentration of corticosterone in the samples is determined by comparing their optical density to a standard curve.

-

Experimental Workflow Diagram

Discussion and Future Directions

The available data strongly indicate that the NPY Y2 receptor antagonist JNJ-31020028 is effective in mitigating stress-induced increases in corticosterone. This provides a compelling rationale for its investigation as a potential therapeutic agent for stress-related disorders, such as anxiety and depression. The compound's ability to selectively target the stress response without altering basal HPA axis function is a particularly attractive feature, potentially minimizing side effects associated with broader-acting glucocorticoid modulators.

Future research should focus on:

-

Elucidating the precise downstream neural circuits through which Y2 receptor antagonism modulates the HPA axis.

-

Investigating the efficacy of JNJ-31020028 in more chronic and varied stress models that better recapitulate human conditions.

-

Exploring the behavioral consequences of corticosterone modulation by JNJ-31020028 in models of anxiety and depression.

Conclusion

JNJ-31020028 represents a promising pharmacological tool for dissecting the role of the NPY Y2 receptor in stress physiology. Its demonstrated ability to block stress-induced corticosterone elevations provides a solid foundation for further research into its therapeutic potential for managing the physiological consequences of stress. This technical guide summarizes the core findings and methodologies relevant to the study of JNJ-31020028, providing a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. xcessbio.com [xcessbio.com]